3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the following properties:
- Linear Formula : CF₃C₆H₃(Br)SO₂Cl
- CAS Number : 351003-46-8
- Molecular Weight : 323.51 g/mol
- Appearance : It is a white to off-white solid.
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride consists of the following functional groups:
- A benzenesulfonyl chloride moiety (SO₂Cl) attached to the benzene ring.
- A bromine atom (Br) at position 3.
- A cyano group (CN) at position 2.
- A trifluoromethyl group (CF₃) at position 6.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Nucleophilic substitution : The sulfonyl chloride group (SO₂Cl) can undergo nucleophilic substitution reactions.
- Arylation reactions : The aromatic ring can participate in arylation reactions with suitable reagents.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Boiling Point : Approximately 217-218 °C.
- Density : 1.835 g/mL at 25 °C.
- Refractive Index : n20/D 1.5240.
Safety And Hazards
- Hazard Class : Skin Corrosive (Category 1B).
- Flash Point : 150.1 °F (closed cup).
- Storage Class : Combustible, corrosive hazardous materials (Storage Class Code 8A).
- Personal Protective Equipment : Use a dust mask type N95, eyeshields, and gloves when handling.
Future Directions
Research on this compound could explore:
- Applications : Investigate its potential as a reagent or intermediate in organic synthesis.
- Functionalization : Explore modifications to enhance its reactivity or selectivity.
Please note that this analysis is based on available data, and further scientific investigation is recommended for a deeper understanding. For detailed references, please refer to Sigma-Aldrich’s documentation1.
properties
IUPAC Name |
3-bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-1-5(8(11,12)13)7(4(6)3-14)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOSJDYCZTQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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